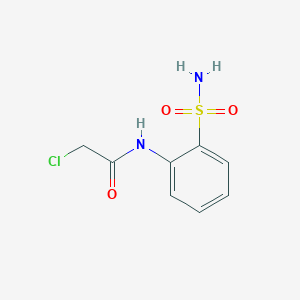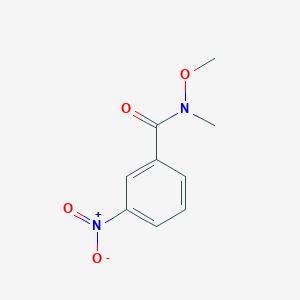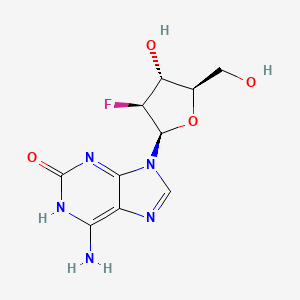
2-chloro-N-(2-sulfamoylphenyl)acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental and Biochemical Transformations
Recent studies have focused on the environmental occurrence and fate of chiral emerging pollutants, including compounds structurally related to 2-chloro-N-(2-sulfamoylphenyl)acetamide. These pollutants, often present in modern current-use chemicals, raise concerns due to their potential environmental impact and adverse effects. Analytical techniques such as gas chromatography, high-performance liquid chromatography, and capillary electrophoresis, typically coupled with mass spectrometry, are employed to resolve individual stereoisomers of these pollutants. This approach aids in detecting biologically mediated environmental reactions, apportioning sources, and understanding the biochemical fate of chiral pollutants in the environment, crucial for accurate risk assessment of such chemicals (Wong, 2006).
Toxicology and Pharmacology
Acetaminophen, a compound with a core structure similar to this compound, is widely used but associated with toxicity concerns. Research highlights the importance of understanding the toxicodynamics of acetaminophen, including its metabolism and the formation of toxic metabolites such as N-acetyl-para-benzoquinone imine (NAPQI). These insights are critical for developing new therapies and preventive measures against the adverse effects of such compounds. Further, the need for novel markers, including proteins and cytokines, and molecular methods like messenger RNA and micro RNA, has been emphasized for studying hepatotoxicity induced by acetaminophen (Franco & Malonn, 2021).
Environmental Protection and Water Treatment
Significant research has been dedicated to the environmental protection efforts concerning acetaminophen, a related compound, focusing on its removal from water. Advanced oxidation processes (AOPs) have been highlighted as effective tertiary treatment systems for eliminating toxic metabolites of acetaminophen from water and wastewater. This research underscores the necessity of developing adequate treatment technologies to address the complexity of degradation products and intermediates posed by such pharmaceutical compounds in aquatic environments (Vo et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(2-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-3-1-2-4-7(6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJOHYDADNBTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide](/img/structure/B3165382.png)
![2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3165384.png)


![4-[4-(Propan-2-YL)phenyl]piperidine](/img/structure/B3165418.png)


![2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide](/img/structure/B3165435.png)
![5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B3165441.png)

![[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-yl)thio]acetic acid](/img/structure/B3165448.png)


![8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165481.png)
